4-ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Description
4-Ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with ethyl (C4), methyl (C8), and a 3,4,5-trimethoxybenzyloxy group (C7) (Figure 1). The 3,4,5-trimethoxybenzyl moiety, commonly used in medicinal chemistry, enhances lipophilicity and binding affinity to biological targets, as seen in quinazolinone derivatives with notable antitumor activity .
Properties
IUPAC Name |
4-ethyl-8-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O6/c1-6-15-11-20(23)28-21-13(2)17(8-7-16(15)21)27-12-14-9-18(24-3)22(26-5)19(10-14)25-4/h7-11H,6,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFSQYLELNPCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be attached via an etherification reaction using 3,4,5-trimethoxybenzyl chloride and a suitable base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethoxybenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to various biological processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in the Coumarin Family
3-Acetyl-8-Methoxy-2H-Chromen-2-One
- Structure : Lacks the ethyl (C4) and 3,4,5-trimethoxybenzyloxy (C7) groups but features an acetyl group (C3) and methoxy (C8) .
- Synthesis: Prepared via Pechmann condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate in methanol with piperidine catalysis .
- Activity: Not explicitly reported, but acetyl and methoxy groups are known to modulate electronic properties and solubility.
2.1.2. 4-Amino-8-Cyclopentyloxy-7-Methoxy-2H-Chromen-2-One
- Structure: Substituted with amino (C4), cyclopentyloxy (C8), and methoxy (C7) groups .
- Activity: Reported as a medicinal intermediate for inflammatory diseases. The amino group enhances hydrogen-bonding interactions, while the cyclopentyloxy group increases steric bulk compared to the target compound’s ethyl and methyl groups .
4-Methyl-7-[(3,4,5-Trimethoxybenzyl)Oxy]-2H-Chromen-2-One
- Structure: Differs from the target compound only at C4 (methyl vs.
- Activity : Structure-activity relationship (SAR) data from Table S3 () suggest that ethyl substitution at C4 may enhance lipophilicity and target binding compared to methyl, though specific data for the target compound are unavailable.
Functional Analogues with 3,4,5-Trimethoxybenzyl Moieties
2.2.1. Quinazolinone Derivatives
- Examples: Compound 7 (Quinazolinone): N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (GI₅₀ = 17.90 µM) . Compound 19 (Quinazolinone): N-(3,4,5-Trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide (GI₅₀ = 6.33 µM) .
- Comparison: The 3,4,5-trimethoxybenzyl group in these compounds contributes to potent antitumor activity, surpassing 5-fluorouracil (GI₅₀ = 18.60 µM) . While the target coumarin shares this moiety, its heterocyclic core (coumarin vs. quinazolinone) may alter mechanism of action, as quinazolinones often target kinase pathways.
Biological Activity
Overview
4-Ethyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique chemical structure, which contributes to its diverse biological activities. Chromen-2-one derivatives are known for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure
The molecular formula of this compound is . The compound features an ethyl group at the 4-position and a 3,4,5-trimethoxybenzyl group at the 7-position of the chromen-2-one core.
The biological activity of this compound can be attributed to its interaction with various molecular targets and signaling pathways:
Molecular Targets:
- Enzymes involved in inflammatory processes.
- Receptors related to cell proliferation and apoptosis.
Pathways Involved:
- Modulation of inflammatory signaling pathways.
- Influence on oxidative stress responses.
Antioxidant Activity
Research indicates that chromen-2-one derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances electron donation capabilities, which is crucial for scavenging free radicals. This activity is essential for protecting cells from oxidative damage.
Anti-inflammatory Properties
Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition is crucial for managing inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been found to induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins. The ability to target cancer cells while sparing normal cells makes it a promising candidate for further research.
Research Findings and Case Studies
-
Study on Antioxidant Activity:
- A study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
-
Anti-inflammatory Effects:
- In vitro studies showed that treatment with the compound reduced the levels of inflammatory markers in macrophages stimulated with lipopolysaccharide (LPS). This effect was quantified by measuring TNF-alpha and IL-6 levels using ELISA assays.
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Anticancer Activity:
- A case study involving human breast cancer cell lines reported that the compound inhibited cell growth by inducing G1 phase arrest and promoting apoptosis. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C21H22O6 | Antioxidant, anti-inflammatory, anticancer |
| 4-Phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one | C25H22O6 | Similar activities with enhanced potency |
| 7-Hydroxychromone | C15H10O3 | Antioxidant but less potent than chromen derivatives |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
